Azolitmin

Übersicht

Beschreibung

Azolimine is a nonsteroidal mineralocorticoid antagonist known for its ability to influence renal electrolyte excretion. It belongs to the class of imidazolidinones and has been studied for its potential to antagonize the effects of mineralocorticoids, such as desoxycorticosterone, on renal electrolyte balance .

Wissenschaftliche Forschungsanwendungen

Azolimine wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Modellverbindung für die Untersuchung der Imidazolidinonchemie und ihrer Derivate verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die renale Elektrolytausscheidung und potenzielle therapeutische Anwendungen.

Medizin: Als Diuretikum und für sein Potenzial zur Behandlung von Erkrankungen im Zusammenhang mit Mineralocorticoidüberschuss untersucht.

Industrie: Wird bei der Entwicklung neuer pharmazeutischer Wirkstoffe und als Referenzverbindung in der Wirkstoffforschung eingesetzt

5. Wirkmechanismus

Azolimine übt seine Wirkungen aus, indem es die Wirkung von Mineralocorticoiden auf die renale Elektrolytausscheidung antagonisiert. Es bindet an Mineralocorticoid-Rezeptoren und verhindert so die Bindung endogener Mineralocorticoide wie Desoxycorticosteron. Diese Hemmung führt zu einer veränderten Natrium- und Kaliumausscheidung, wodurch das Harn-Natrium-zu-Kalium-Verhältnis verbessert wird .

Wirkmechanismus

Target of Action

Azolitmin’s primary target is the hydrogen ion (H+) concentration in a solution. It acts as a pH indicator, changing color based on the acidity or alkalinity of the environment .

Mode of Action

This compound interacts with H+ ions in a solution, leading to a change in its molecular structure and, consequently, its color. In an acidic medium (pH less than 4.5), this compound turns red, while in a basic or alkaline medium (pH greater than 8.3), it turns blue . Between these extremes, it exhibits a purple color .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature, concentration, and the presence of other ions in the solution. For example, very high or low temperatures may affect the color intensity. Moreover, this compound is sparingly soluble in water but freely soluble in dilute alkali hydroxides or carbonates .

Biochemische Analyse

Biochemical Properties

Azolitmin is known for its role in biochemical reactions as a pH indicator . It interacts with hydrogen ions in solution, leading to a change in its color. At a pH of 4.5, this compound turns red, while at a pH of 8.3, it turns blue . This property allows it to interact with various biomolecules in a pH-dependent manner.

Cellular Effects

The primary cellular effect of this compound is its ability to indicate the pH of a cellular environment . It does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. By providing information about the pH, this compound can indirectly influence these processes as many cellular functions are pH-dependent.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with hydrogen ions . The compound itself does not inhibit or activate enzymes, nor does it bind to other biomolecules. Its color change is due to the presence of a 7-hydroxyphenoxazone chromophore .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its stability. As a pH indicator, this compound remains stable and does not degrade over time, maintaining its ability to accurately indicate pH .

Metabolic Pathways

This compound is not involved in metabolic pathways as it is not metabolized by cells . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is distributed in a solution based on the principles of diffusion . It does not interact with transporters or binding proteins, and its distribution is not influenced by localization or accumulation mechanisms within cells.

Subcellular Localization

This compound does not have a specific subcellular localization as it is not taken up by cells . It remains in the extracellular environment where it can interact with hydrogen ions to indicate pH.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azolimine can be synthesized through two primary methods:

Method 1: Involves dissolving phenylcyanamide in water containing sodium hydroxide, followed by the addition of N-methylchloroacetamide. The reaction mixture is stirred at room temperature for 120 hours, and the solvent is removed under vacuum.

Method 2: Involves dissolving phenylcyanamide hemihydrate in absolute alcohol, followed by the addition of sodium methoxide. The mixture is stirred and heated to reflux for 4 hours, then allowed to stand overnight.

Industrial Production Methods: Industrial production of azolimine follows similar synthetic routes but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Azolimine unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Azolimine kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Azolimine in seine reduzierten Formen umwandeln und so seine pharmakologischen Eigenschaften verändern.

Substitution: Azolimine kann Substitutionsreaktionen eingehen, insbesondere am Imidazolidinonring, was zur Bildung verschiedener Derivate führt

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte:

Oxidationsprodukte: Oxo-Derivate von Azolimine.

Reduktionsprodukte: Reduzierte Formen von Azolimine.

Substitutionsprodukte: Verschiedene Azolimine-Derivate mit veränderten pharmakologischen Eigenschaften.

Vergleich Mit ähnlichen Verbindungen

Azolimine ist unter den Mineralocorticoid-Antagonisten aufgrund seiner nicht-steroidalen Natur und der Imidazolidinonstruktur einzigartig. Zu ähnlichen Verbindungen gehören:

Amilorid: Ein kaliumsparendes Diuretikum, das als nicht-kompetitiver Mineralocorticoid-Antagonist wirkt.

Triamteren: Ein weiteres kaliumsparendes Diuretikum mit ähnlichen Wirkungen, aber unterschiedlicher chemischer Struktur.

Spironolacton: Ein steroidaler Mineralocorticoid-Antagonist mit breiteren Anwendungen, aber unterschiedlichen Nebenwirkungsprofilen

Die Einzigartigkeit von Azolimine liegt in seiner spezifischen Imidazolidinonstruktur, die im Vergleich zu anderen Mineralocorticoid-Antagonisten unterschiedliche pharmakologische Eigenschaften bietet.

Eigenschaften

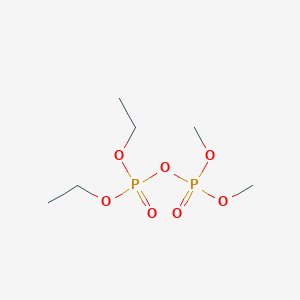

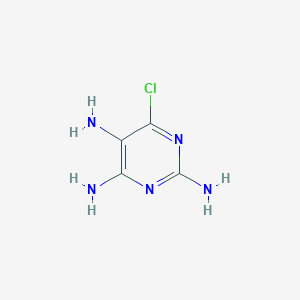

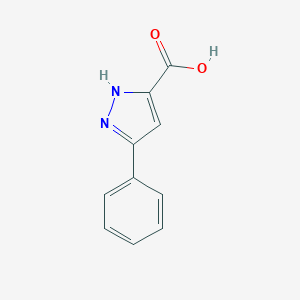

IUPAC Name |

2-imino-3-methyl-1-phenylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-12-9(14)7-13(10(12)11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMDCTAAOGEIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C1=N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866018 | |

| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395-18-2, 40828-45-3 | |

| Record name | Azolitmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001395182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azolimine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azolitmin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOLIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DES29595KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes azolitmin suitable as a pH indicator?

A: this compound exhibits distinct color changes depending on the pH of the solution it's in. Spectrophotometer analysis confirms its color change over a wide acid-alkali range, making it comparable to synthetic indicators. [] This property allows researchers to visually assess changes in pH, such as in biological tissues.

Q2: How does this compound compare to other litmus components for vital staining?

A: While erythrolitmin, another litmus component, proves effective for vital staining due to its intense staining and non-toxic nature at appropriate doses, this compound falls short. Research indicates that this compound stains poorly and exhibits toxicity, rendering it unsuitable for this application. []

Q3: Can this compound be used to accurately determine pH in biological systems?

A: Although this compound changes color with pH shifts, its use for precise pH determination in living tissues is limited. Research shows that salt and protein errors significantly influence its accuracy, making it challenging to pinpoint the exact pH value. []

Q4: How is this compound used in studying insect physiology?

A: Researchers studying the pH regulation mechanisms of Aedes aegypti larvae utilized this compound. By observing the color change of this compound in the rectal lumen of larvae exposed to various pH conditions, researchers demonstrated that the rectal lumen remains acidic regardless of the ambient pH. [] This provided valuable insights into the insect's physiological response to varying environmental pH levels.

Q5: Are there limitations to using this compound as a pH indicator in biological systems?

A: Yes, alongside the salt and protein errors mentioned earlier, another potential limitation relates to cell permeability. Research suggests that this compound, like some other dyes, might face barriers in penetrating certain cell types. For instance, studies on amoeba proteus indicate that while this compound injected directly into the organism diffuses readily, it struggles to penetrate the cell membrane from the outside. [] This suggests potential limitations in using this compound for studying intracellular pH in specific cell types.

Q6: What is the simplest known growth medium for Actinomyces coelicolor that allows for this compound-like pigment production?

A: Research shows that Actinomyces coelicolor, a bacterium known to produce a pigment chemically similar to this compound [], can be cultivated in a simple medium containing only ammonium acetate as the sole source of carbon and nitrogen. This minimalist approach simplifies the production and isolation of the pigment for further study. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)

![methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72540.png)